One application of 2-chloro-4'-fluoroacetophenone is in the synthesis of S-(phenacyl)glutathiones. Glutathione is a tripeptide molecule essential for various biological functions, including detoxification and antioxidant activity. S-(phenacyl)glutathione derivatives are synthetic analogs of glutathione that have been studied for their potential therapeutic applications.
A study published in the journal "Chemical & Pharmaceutical Bulletin" describes the synthesis of several S-(phenacyl)glutathione derivatives, including one derived from 2-chloro-4'-fluoroacetophenone. The researchers found that these derivatives exhibited inhibitory activity against enzymes involved in the biosynthesis of cholesterol, suggesting their potential as antihyperlipidemic agents [1].
[1] "Synthesis and Evaluation of S-(Phenacyl)glutathione Derivatives as Inhibitors of HMG-CoA Reductase and Cholesterol Acyltransferase" by Wei Wang et al., Chemical & Pharmaceutical Bulletin (2005) 53(11): 1452-1456
The structure of 2-chloro-4'-fluoroacetophenone consists of a phenyl ring (benzene) with a chlorine atom attached at the second position (ortho) and a fluorine atom at the fourth position (prime) relative to the attachment point of the carbonyl group (C=O) []. An acetyl group (CH3CO-) is linked to the phenyl ring at the first position (para) relative to the chlorine atom. This structure can be represented by the following chemical formula:
FC6H4COCH2Cl (linear formula) or C8H6ClFO (empirical formula) [].
There is no documented research on the specific mechanism of action of 2-chloro-4'-fluoroacetophenone in biological systems.
2-chloro-4'-fluoroacetophenone is likely to exhibit hazards common to haloaromatic compounds. Specific data for this compound might be limited, but general safety precautions should be followed when handling:
Corrosive;Acute Toxic;Irritant;Environmental Hazard